![molecular formula C20H16N4O2 B2533428 N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide CAS No. 860785-37-1](/img/structure/B2533428.png)
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimidines are a class of compounds that have been studied for their broad range of chemical and biological properties . They are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines often involves cyclization starting with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been found to exhibit intriguing properties such as mechanofluorochromism, where the emission color changes upon grinding .
Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrimidines are generally soluble in polar solvents . They can exhibit different physical and chemical properties depending on their specific structure and substituents.
Scientific Research Applications
- Application : Researchers have explored the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives . These derivatives can be further modified to create novel compounds with potential therapeutic applications.
- Application : Scientists have utilized imidazo[1,2-a]pyridine as a core backbone to develop covalent inhibitors for KRAS G12C. The Groebke–Blackburn–Bienaymè reaction (GBB reaction) facilitated the synthesis of a series of novel KRAS G12C inhibitors . These inhibitors hold promise for targeted cancer therapy.
- Application : Researchers have synthesized N-(4-(imidazo pyridin-2-yl)phenyl)cinnamamide derivatives and evaluated their inhibitory activities against acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase. These studies provide insights into potential therapeutic interventions .
- Application : Molecular docking and dynamics studies have explored the antifungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives. These investigations shed light on potential drug candidates for combating fungal pathogens .
- Application : Scientists have investigated the anticancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine. These studies contribute to our understanding of potential therapeutic agents for cancer treatment .
Organic Synthesis and Pharmaceutical Chemistry
Covalent Inhibitors for KRAS G12C
Enzyme Inhibition Studies
Antifungal Properties
Cancer Research
Mechanism of Action
Target of Action
The primary target of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-17-9-5-15(6-10-17)19(25)22-16-7-3-14(4-8-16)18-13-24-12-2-11-21-20(24)23-18/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBUJNCRLYZLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.